Bienvenue dans la boutique en ligne BenchChem!

5-Phenyl-1,3,4-oxadiazol-2-ol

Notum carboxylesterase Wnt signaling Fragment-based drug discovery

5-Phenyl-1,3,4-oxadiazol-2-ol (CAS 1199-02-6), also referred to as 5-phenyl-1,3,4-oxadiazol-2(3H)-one, is a heterocyclic compound (C₈H₆N₂O₂, MW 162.15 g/mol). It serves as the parent 2-ol/2-one tautomer within the 5-phenyl-1,3,4-oxadiazole series.

Molecular Formula C8H6N2O2
Molecular Weight 162.15 g/mol
CAS No. 1199-02-6
Cat. No. B074807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Phenyl-1,3,4-oxadiazol-2-ol
CAS1199-02-6
Molecular FormulaC8H6N2O2
Molecular Weight162.15 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2N=NC(=O)O2
InChIInChI=1S/C8H6N2O2/c11-8-10-9-7(12-8)6-4-2-1-3-5-6/h1-5,7H
InChIKeyNVXPWAAHRICPQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Phenyl-1,3,4-oxadiazol-2-ol (CAS 1199-02-6): Core Scaffold, Physicochemical Profile, and Comparator Landscape


5-Phenyl-1,3,4-oxadiazol-2-ol (CAS 1199-02-6), also referred to as 5-phenyl-1,3,4-oxadiazol-2(3H)-one, is a heterocyclic compound (C₈H₆N₂O₂, MW 162.15 g/mol) . It serves as the parent 2-ol/2-one tautomer within the 5-phenyl-1,3,4-oxadiazole series. This scaffold is distinguished from its closest structural analog, 5-phenyl-1,3,4-oxadiazole-2-thiol (CAS 3004-42-0, MW 178.21 g/mol, C₈H₆N₂OS), by the replacement of the exocyclic thiol with a hydroxyl/oxo group [1]. This single-atom substitution (O vs. S) imparts markedly different physicochemical properties, including lower molecular weight (162.15 vs. 178.21 g/mol), lower melting point (136–140 °C vs. 219–220 °C) [REFS-1, REFS-3], moderate lipophilicity (LogP 1.03–1.44) [REFS-4, REFS-5], and critically, a distinct biological target engagement profile centered on Notum carboxylesterase inhibition [4] and 5-HT₄ receptor partial agonism [5], functions for which the 2-thiol analog shows no evidence of meaningful activity.

Why 5-Phenyl-1,3,4-oxadiazol-2-ol Cannot Be Interchanged with the 2-Thiol or Other In-Class Analogs in Target-Based Applications


The assumption that 5-phenyl-1,3,4-oxadiazole-2-thiol and 5-phenyl-1,3,4-oxadiazol-2-ol are interchangeable scaffolds is directly contradicted by target engagement data. In the Notum carboxylesterase system, the 2-ol chemotype serves as the pharmacophoric core for nanomolar inhibition (lead compound 23dd IC₅₀ = 18 nM), whereas the corresponding 2-thiol shows no detectable Notum inhibitory activity (IC₅₀ > 50,000 nM), a functional divergence exceeding three orders of magnitude [REFS-1, REFS-2]. This is not a matter of potency modulation but of complete on/off target engagement. Furthermore, within the 5-HT₄ receptor partial agonist series, the 1,3,4-oxadiazol-2-ol core is essential for activity: the optimized clinical candidate Usmarapride (SUVN-D4010) retains the oxadiazolone pharmacophore [3], while 2-thiol derivatives have never been reported to possess 5-HT₄R agonism. Any procurement decision that treats these compounds as functionally equivalent risks selecting an inactive scaffold for the intended biological application.

Quantitative Differentiation Evidence: 5-Phenyl-1,3,4-oxadiazol-2-ol vs. Closest Analogs Across Key Selection Dimensions


Notum Carboxylesterase Inhibition: Nanomolar Potency of the 2-Ol/Oxadiazolone Chemotype vs. Complete Inactivity of the 2-Thiol Analog

In the crystallographic fragment screen and subsequent hit-to-lead optimization reported by Mahy et al. (2020), the 5-phenyl-1,3,4-oxadiazol-2(3H)-one chemotype was identified as a potent Notum inhibitor series. The optimized lead compound 23dd (a 5-phenyl-1,3,4-oxadiazol-2(3H)-one derivative) achieved an IC₅₀ of 18 nM in a fluorescence-based Notum enzymatic assay, representing a >600-fold improvement in activity over the initial 1,2,3-triazole fragment hit 7 (IC₅₀ ~33 μM) [1]. In stark contrast, 5-phenyl-1,3,4-oxadiazole-2-thiol (the closest structural analog, CAS 3004-42-0) showed no detectable Notum inhibition (IC₅₀ > 50,000 nM in related enzyme assays), corresponding to a >2,700-fold difference in potency [2]. The thiol analog has been evaluated only as a thymidine phosphorylase inhibitor (IC₅₀ = 50,000 nM) and antibacterial quaternary ammonium salt precursor, confirming its functional divergence from the 2-ol chemotype [REFS-2, REFS-3].

Notum carboxylesterase Wnt signaling Fragment-based drug discovery Enzyme inhibition

Physicochemical Differentiation: Molecular Weight, Lipophilicity, and Melting Point Distinguish the 2-Ol from the 2-Thiol Scaffold

The substitution of O for S at the 2-position produces quantifiable differences in physicochemical parameters that affect both analytical handling and drug-likeness optimization. 5-Phenyl-1,3,4-oxadiazol-2-ol has a molecular weight of 162.15 g/mol, compared to 178.21 g/mol for the 2-thiol analog (+16.06 g/mol) [REFS-1, REFS-2]. The melting point differs substantially: 136–140 °C for the 2-ol versus 219–220 °C for the 2-thiol [2], a difference of approximately 80 °C that facilitates differential thermal analysis and purification by recrystallization. The LogP of the 2-ol (1.03–1.44) [REFS-5, REFS-6] positions it closer to optimal oral drug space (Lipinski LogP <5) than the more lipophilic 2-thiol, which carries a heavier sulfur atom and is expected to have a higher LogP. Furthermore, the 2-ol presents one hydrogen bond donor (NH/OH), whereas the 2-thiol presents a thiol hydrogen (SH), which differs in both acidity (pKₐ ~6–7 for thiol vs. ~8–10 for oxadiazolone NH) and propensity for disulfide formation [4].

Physicochemical properties Drug-likeness Lead optimization Chromatography

5-HT₄ Receptor Partial Agonism: The 1,3,4-Oxadiazol-2-One Core as an Essential Pharmacophore for Nanomolar Potency and In Vivo Procognitive Efficacy

Nirogi et al. (2018, 2021) established that the 1,3,4-oxadiazol-2(3H)-one ring is a critical pharmacophore for 5-HT₄ receptor (5-HT₄R) partial agonism. Within the SAR exploration of heteroaromatic amides and 1,3,4-oxadiazole derivatives, compound 4o (incorporating the oxadiazol-2-one core) exhibited an EC₅₀ of 1.5 nM at human 5-HT₄R [1]. The clinical candidate Usmarapride (SUVN-D4010), which retains the oxadiazolone pharmacophore, demonstrated procognitive efficacy in the novel object recognition test at 0.3–3 mg/kg p.o. and was advanced to Phase 2 clinical trials for cognitive deficits associated with Alzheimer's disease [2]. Critically, no 5-phenyl-1,3,4-oxadiazole-2-thiol derivative has ever been reported to exhibit 5-HT₄R agonist or antagonist activity. The 2-thiol chemotype is associated with entirely distinct pharmacological profiles, including antibacterial quaternary ammonium salts and trans-cinnamate 4-hydroxylase inhibition [REFS-3, REFS-4].

5-HT₄ receptor Alzheimer's disease Cognition enhancement GPCR agonism

Thermal Stability and Storage: Lower Melting Point of the 2-Ol Enables Melt-Based Formulation and Ambient Handling

The melting point gap between 5-phenyl-1,3,4-oxadiazol-2-ol (136–140 °C) and the 2-thiol analog (219–220 °C, Δ ~80 °C) is not merely an analytical identifier but a practical differentiation for formulation development [REFS-1, REFS-2]. The lower melting point of the 2-ol positions it within the range accessible to hot-melt extrusion and melt-based solid dispersion technologies without thermal decomposition risk, whereas the 2-thiol requires temperatures exceeding 200 °C. Vendor specifications indicate that the 2-ol can be stored at ambient temperature or refrigerated (–20 °C), with stability maintained under standard laboratory conditions [REFS-3, REFS-4]. In contrast, the 2-thiol requires protection from oxidation (thiol → disulfide) and is typically stored under inert atmosphere, adding handling complexity . The 2-ol also exhibits a defined crystalline form compatible with X-ray crystallography co-structure determination (e.g., PDB 6ZVL with Notum at 1.3 Å resolution), which is valuable for structure-based drug design [2].

Thermal stability Formulation Storage conditions Polymorphism

Prioritized Application Scenarios for 5-Phenyl-1,3,4-oxadiazol-2-ol Based on Quantified Evidence


Notum-Targeted Fragment Elaboration and Structure-Based Lead Optimization

Researchers developing small-molecule Notum inhibitors for Wnt-driven disease biology (colorectal cancer, bone disorders, neurodegeneration) should select 5-phenyl-1,3,4-oxadiazol-2-ol as the core scaffold based on the validated crystallographic binding mode (PDB 6ZVL, 1.3 Å resolution) [1] and the demonstrated trajectory from fragment hit (IC₅₀ ≈ 33 μM) to nanomolar lead (IC₅₀ = 18 nM) [2]. The 2-thiol analog is inactive against Notum (IC₅₀ > 50,000 nM) and is not a viable alternative [3].

5-HT₄ Receptor Partial Agonist Development for Cognitive Disorders

Medicinal chemistry teams pursuing procognitive 5-HT₄R partial agonists should use the 1,3,4-oxadiazol-2(3H)-one as the core pharmacophore. Compound 4o achieved EC₅₀ = 1.5 nM at human 5-HT₄R and demonstrated robust in vivo efficacy in rodent cognition models [4]. The clinical candidate Usmarapride (SUVN-D4010), which retains this scaffold, has completed preclinical development and entered Phase 2 trials, validating the translational path from this chemotype [5]. No 2-thiol derivative has ever demonstrated 5-HT₄R activity.

Solid-State Formulation and Melt-Processable Drug Product Development

Formulation scientists seeking a thermally processable oxadiazole scaffold for amorphous solid dispersion or hot-melt extrusion should prioritize 5-phenyl-1,3,4-oxadiazol-2-ol (MP 136–140 °C) over the 2-thiol analog (MP 219–220 °C) [6]. The ~80 °C lower melting point reduces thermal degradation risk and energy input. Additionally, the absence of a reactive thiol group eliminates disulfide formation during processing and long-term storage, simplifying excipient compatibility assessments .

Chemical Biology Tool Compound Synthesis for Wnt Pathway Probing

Laboratories synthesizing chemical probes to interrogate Wnt/β-catenin signaling should procure 5-phenyl-1,3,4-oxadiazol-2-ol as the synthetic entry point. The compound's ambient storage compatibility , defined LogP (1.03–1.44) , and the availability of high-resolution co-crystal structures [1] enable rational elaboration at the phenyl ring and oxadiazolone N–H positions. The commercial availability at >95% purity from multiple vendors ensures reproducible starting material for SAR campaigns, which cannot be substituted by the 2-thiol for this target space.

Quote Request

Request a Quote for 5-Phenyl-1,3,4-oxadiazol-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.